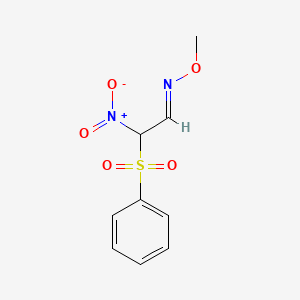
N-(2-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
概要
説明
1,2,4-Triazole derivatives are a class of compounds that have shown impressive activity in various fields. They have been used as Strigolactone (SL) biosynthesis inhibitors, showing activity in increasing shoot branching and inhibiting seed germination of certain plants . They have also been evaluated as promising anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various steps. For instance, in one study, 33 novel triazole compounds were chemically synthesized based on the backbone modification strategy . In another study, 19 novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include substitution reactions between substituted benzyl bromides and 1H-1,2,4-triazole .科学的研究の応用
Synthesis and Structural Characterization
The synthesis of novel compounds containing the 1,2,4-triazole moiety, including derivatives similar to N-(2-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, is a focal area of research. These efforts aim to explore their structural properties and potential functionalities. For instance, the synthesis and characterization of new benzotriazole compounds with a thioamide group have shown antifungal activity, highlighting the significance of structural variations in determining biological activity (Xu et al., 2006). Another study on crystal and molecular structures of similar compounds has provided insights into their geometric and electronic configurations, which are crucial for understanding their reactivity and interaction with biological targets (Malinovskii et al., 1993).
Biological Activities
Research has extensively investigated the biological activities of 1,2,4-triazole derivatives. These studies have uncovered a range of activities, including antifungal, antioxidant, and antimicrobial properties. For example, a study on the antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives revealed significant antioxidant and antiradical activities, suggesting their potential in combating oxidative stress-related diseases (Bekircan et al., 2008). Similarly, the synthesis of compounds with both 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties showed good antimicrobial activities against test microorganisms, indicating their potential use as antimicrobial agents (Demirbaş et al., 2010).
Pharmaceutical Applications
The exploration of 1,2,4-triazole derivatives for pharmaceutical applications is an area of intense research focus. This includes evaluating their efficacy in various therapeutic areas, such as anticancer, antiviral, and anti-inflammatory treatments. The synthesis and evaluation of triazolylindole derivatives for antifungal activity is one such study that exemplifies the ongoing search for new therapeutic agents within this chemical class (Singh & Vedi, 2014). These efforts are crucial for developing novel drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 1,2,4-triazole derivatives can vary depending on their application. For instance, as SL biosynthesis inhibitors, they work by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a strigolactone . As anticancer agents, they are evaluated for their cytotoxic activities against various human cancer cell lines .
Safety and Hazards
The safety and hazards of 1,2,4-triazole derivatives can vary depending on their specific structure. In one study, the safety of synthesized compounds was evaluated on MRC-5, a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
将来の方向性
The future directions in the research of 1,2,4-triazole derivatives include the development of new SL biosynthesis inhibitors and more effective and potent anticancer agents . The results from these studies provide a molecular basis for future designs and may be part of an efficient management approach for regulating root phenotypes in agricultural production and treating cancer .
特性
IUPAC Name |
N-(2-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-11-3-1-2-4-12(11)19-15(22)10-5-6-13(14(7-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVECNFZBLUPZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B3126966.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B3126979.png)
![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)
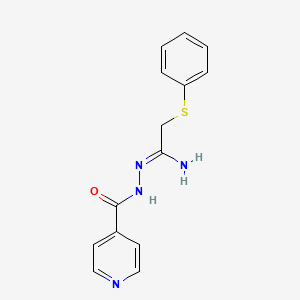
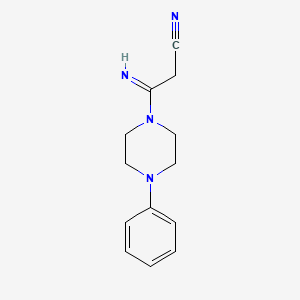
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)
![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3127019.png)
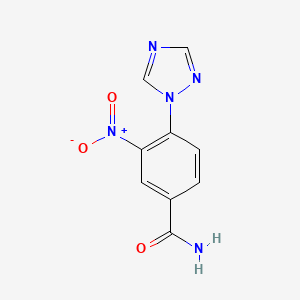

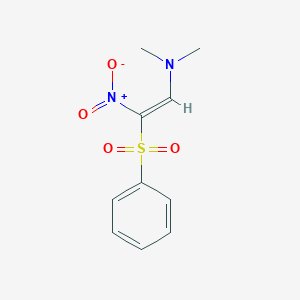
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)
